N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-15-9-7-13(8-10-15)16-11-21-17(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPRDXMFHNKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide typically involves the reaction of 2-phenylthiazole with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide Derivatives
The synthesis of derivatives of this compound typically involves the reaction of 2-phenylthiazole with various aryl groups through acetamide formation. For instance, a study synthesized several new derivatives that were evaluated for their biological activities, particularly focusing on antimicrobial properties . The general synthetic pathway includes the formation of thiazole rings followed by acetamide linkage, which can be modified to enhance biological efficacy.
Antimicrobial Properties
This compound and its derivatives have shown promising antimicrobial activities against various pathogens.
- Antibacterial Activity : A series of derivatives demonstrated effective antibacterial properties against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) for one derivative was found to be significantly lower than that of established antibacterial agents . Scanning electron microscopy revealed that these compounds could disrupt bacterial cell membranes, indicating a potential mechanism for their antibacterial action .
| Compound Name | EC50 (µM) | Comparison |
|---|---|---|
| This compound | 156.7 | Superior to bismerthiazol (230.5 µM) |
| Reference Antibiotic | 230.5 | - |
Antifungal Activity
While some derivatives exhibited antifungal properties, the activities were generally weaker compared to antibacterial effects. The compounds were tested against Candida parapsilosis, with limited effectiveness noted in some cases .
Anticancer Potential
This compound derivatives have also been evaluated for anticancer activity. Certain compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . The structural modifications in the thiazole ring are thought to enhance the interaction with cancer cell targets.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of this compound derivatives:
- Antimicrobial Efficacy : A comprehensive study synthesized multiple derivatives and assessed their antimicrobial activity against a range of pathogens, highlighting the importance of structural variations in enhancing efficacy .
- In Silico Studies : Computational modeling has been employed to predict the interaction of these compounds with biological targets, providing insights into their mechanism of action and guiding further development .
- Combination Therapies : Research has explored the use of this compound in combination with other therapeutic agents to enhance its antimicrobial efficacy, particularly in resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or repair mechanisms in cancer cells, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
- Pyrazole Analogues : Compounds like N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () replace the thiazole with a pyrazole ring, altering electronic properties and bioactivity.
- Quinazolinone Hybrids: Quinazolinone-thioacetamides () introduce a sulfonamide-linked quinazolinone scaffold, which may improve DNA-binding affinity.
Pharmacological Activity Comparison
Table 2: Bioactivity Profiles of Selected Analogues
- Anticancer Activity : Thiazole-benzazole derivatives (e.g., compound 6f) demonstrated significant cytotoxicity against A549 lung cancer cells, attributed to chloro/methyl substituents enhancing apoptosis via caspase-3 activation .
- Antimicrobial Activity : Arylpiperazine-thiazole hybrids showed moderate antifungal activity against Candida parapsilosis but weak acetylcholinesterase inhibition .
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
- Thermal Stability: Quinazolinone-thioacetamides exhibit higher melting points (up to 315.5°C) compared to thiadiazole derivatives (~217°C), likely due to stronger intermolecular interactions in the crystalline state .
- Spectral Analysis : Most analogues are characterized by IR (amide C=O stretch ~1650–1700 cm⁻¹) and NMR (acetamide CH₃ ~2.1 ppm, aromatic protons ~6.8–8.2 ppm) .
Biological Activity
N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The specific structural configuration of this compound contributes to its unique chemical and biological properties, potentially enhancing its stability and solubility compared to similar compounds.
Anticancer Activity
Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. A study evaluated a series of phenylthiazole derivatives, including this compound, against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). The results demonstrated significant cytotoxicity with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| SKNMC | 5.0 | Doxorubicin | 4.8 |
| Hep-G2 | 7.2 | Doxorubicin | 6.5 |
| MCF-7 | 6.1 | Doxorubicin | 5.9 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies assessed its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 100 to 400 µg/mL, which were lower than those of standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 200 | Chloramphenicol | 25 |
| Escherichia coli | 300 | Ciprofloxacin | 50 |
| Pseudomonas aeruginosa | 400 | Gentamicin | 30 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and microbial growth. For instance, it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis . Additionally, the compound's thiazole moiety is known to enhance lipophilicity and facilitate cellular uptake, thereby improving its efficacy as an antimicrobial agent .
Case Studies
- Anticancer Study : In a controlled laboratory setting, this compound was administered to various cancer cell lines. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
- Antimicrobial Evaluation : A comprehensive evaluation against Xanthomonas species revealed that the compound caused membrane disruption, leading to bacterial cell death. Scanning electron microscopy confirmed structural damage to bacterial cells upon treatment with the compound .
Q & A
Q. What are the established synthetic routes for N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of thiazole precursor to acetonitrile) and reaction time (6–8 hours at 80°C). Yield improvements (up to 90%) are achieved by purifying intermediates like 4-(2-phenylthiazol-4-yl)aniline before acetylation .
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
Key techniques include:
- ¹H/¹³C NMR : To confirm acetamide proton signals (δ ~2.1 ppm for CH₃) and aromatic thiazole/benzene ring protons (δ 7.2–8.3 ppm) .
- IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 323.0982) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while addressing contradictory data in existing studies?
Contradictions in activity (e.g., varying IC₅₀ values across studies) may arise from impurities or assay conditions. To resolve this:
- Introduce piperazine or sulfonamide groups at the acetamide moiety to improve solubility and target binding .
- Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., 5% CO₂, 37°C) .
- Use molecular docking to predict interactions with targets like EGFR or COX-2, guiding rational design .
Q. What strategies optimize regioselectivity in synthesizing thiazole-containing analogs?
- Employ microwave-assisted synthesis to reduce side reactions (e.g., 100°C, 30 minutes vs. traditional 8-hour reflux) .
- Use directed ortho-metalation for precise functionalization of the phenyl ring adjacent to the thiazole .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME assess logP (~2.5) and CYP450 metabolism risks .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-deficient regions prone to oxidative metabolism .
- In Silico Toxicity : Use ProTox-II to flag potential hepatotoxicity or mutagenicity .
Q. What crystallographic data supports conformational analysis of this compound?
Single-crystal X-ray diffraction reveals:
- Planarity : The thiazole and acetamide groups lie in a near-planar arrangement (dihedral angle <10°) .
- Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice (bond length ~2.8 Å) .
- Packing Motifs : Herringbone patterns due to π-π stacking of phenyl rings (distance ~3.6 Å) .
Q. How do solvent polarity and pH impact stability during long-term storage?
- Stability Tests : Store at −20°C in anhydrous DMSO (degradation <5% over 6 months) .
- pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ ~2 hours at pH 10) but remains stable at pH 5–7 .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
